REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8](O)=[C:7]([Br:12])[N:6]=1)=[O:4].O=P(Cl)(Cl)[Cl:15]>>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([Cl:15])=[C:7]([Br:12])[N:6]=1)=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
COC(=O)C1=NC(=C(N=C1)O)Br
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Name
|
|
Quantity
|
9.75 mL
|
Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was refluxed for 3 h
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
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subsequently quenched with 200 g ice
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Type
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EXTRACTION
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Details
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The mixture was extracted with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic phases were dried with MgSO4
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Type
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CUSTOM
|
Details
|
evaporated to dryness the residue
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica eluting with a gradient
|
Type
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CUSTOM
|
Details
|
formed from ethyl acetate and heptane
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=C(N=C1)Cl)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |